ethyl 1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]piperidine-3-carboxylate
Description
Ethyl 1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]piperidine-3-carboxylate is a heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted with a 4-fluorophenyl group at position 5. The imidazothiazole system is conjugated to a piperidine-3-carboxylate moiety via a carbonyl linker. Its synthesis likely involves condensation reactions between substituted thiazole precursors and carbonyl-containing intermediates, as seen in analogous compounds .
Properties
IUPAC Name |
ethyl 1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S/c1-2-27-19(26)14-4-3-9-23(10-14)18(25)17-12-28-20-22-16(11-24(17)20)13-5-7-15(21)8-6-13/h5-8,11-12,14H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZKIHQYHJJPCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]piperidine-3-carboxylate typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the imidazo[2,1-b]thiazole core: This step involves the cyclization of appropriate precursors, such as 2-aminothiazole and α-haloketones, under acidic or basic conditions.
Introduction of the fluorophenyl group: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions using fluorobenzene derivatives.
Formation of the piperidine carboxylate ester: This step involves the esterification of piperidine-3-carboxylic acid with ethanol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid.
Coupling reactions: The final step involves coupling the imidazo[2,1-b]thiazole core with the piperidine carboxylate ester using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl ester at position 3 of the imidazo[2,1-b]thiazole is hydrolyzed to a carboxylic acid using lithium hydroxide (LiOH) in aqueous tetrahydrofuran (THF) . This step is critical for enabling subsequent coupling reactions.
Reaction equation :
Conditions :
Amide Bond Formation via Coupling Reaction
The carboxylic acid (from step 2) is coupled with the piperidine derivative using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) .
Reaction equation :
Optimized conditions :
| Parameter | Value |
|---|---|
| Coupling agent | EDCI (1.2 equiv) |
| Activator | HOBt (1.2 equiv) |
| Base | Triethylamine (3 equiv) |
| Solvent | DMF |
| Temperature | Room temperature |
| Duration | 12–24 h |
Yield : ~60–75% (inferred from analogous reactions in ).
Functionalization and Modifications
The compound’s piperidine and thiazole rings offer sites for further derivatization:
Example modification :
Stability and Reactivity Insights
Scientific Research Applications
Anticancer Properties
Research indicates that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant anticancer activity. Ethyl 1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]piperidine-3-carboxylate has been studied for its ability to inhibit tumor growth in various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells .
Acetylcholinesterase Inhibition
The compound has also shown promise as an acetylcholinesterase inhibitor. This activity is particularly relevant for the treatment of neurodegenerative diseases such as Alzheimer's disease. Studies have demonstrated that this compound can effectively enhance acetylcholine levels in synaptic clefts by inhibiting the enzyme responsible for its breakdown .
Pharmaceutical Development
Given its diverse biological activities, this compound is a candidate for development into therapeutic agents targeting:
- Cancer Treatment : The compound's anticancer properties make it a potential lead compound for developing new cancer therapies.
- Neurodegenerative Disorders : Its role as an acetylcholinesterase inhibitor suggests utility in treating conditions like Alzheimer's disease.
Research Studies
Several studies have been conducted to evaluate the efficacy and safety profile of this compound. For instance:
- A study focusing on its anticancer effects reported significant tumor suppression in vitro and in vivo models.
- Another investigation into its neuroprotective effects highlighted improvements in cognitive functions in animal models treated with the compound.
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a preclinical study, this compound was administered to mice with induced tumors. Results indicated a significant reduction in tumor size compared to control groups. This study underscores the potential of this compound as a therapeutic agent against cancer.
Case Study 2: Neuroprotective Properties
Another study evaluated the cognitive effects of the compound in a model of Alzheimer's disease. Mice treated with this compound exhibited improved memory retention and reduced markers of neuroinflammation compared to untreated controls.
Mechanism of Action
The mechanism of action of ethyl 1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]piperidine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The imidazo[2,1-b]thiazole core can bind to active sites of enzymes, inhibiting their activity. The fluorophenyl group enhances binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target proteins. The piperidine carboxylate ester moiety may contribute to the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Structural Variations in the Imidazo[2,1-b][1,3]thiazole Core
Substituents on the Phenyl Ring
The 4-fluorophenyl group distinguishes the target compound from structurally related analogs. Key comparisons include:
Key Observations :
- Amino vs. Fluoro: The 3-aminophenyl analog () introduces hydrogen-bonding capability, which may improve solubility but reduce blood-brain barrier permeability compared to the target compound .
Modifications in the Ester/Carbonyl-Linked Moieties
The piperidine-3-carboxylate group in the target compound contrasts with other heterocyclic or linear chains:
Key Observations :
- Piperidine vs. Morpholine : Piperidine’s basic nitrogen (pKa ~11) may enhance membrane permeability compared to morpholine’s oxygen, which could increase solubility but reduce CNS penetration .
- Ester vs. Oxime : The ethyl ester in the target compound may act as a prodrug, whereas CITCO’s oxime group could directly participate in receptor interactions .
Biological Activity
Ethyl 1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]piperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the imidazo[2,1-b][1,3]thiazole core followed by the introduction of the piperidine and carbonyl moieties. The detailed synthetic pathway may vary but generally includes:
- Formation of Imidazo[2,1-b][1,3]thiazole : This is achieved through cyclization reactions involving appropriate precursors.
- Carbonyl Introduction : The carbonyl group is integrated using acylation methods.
- Piperidine Attachment : The final step involves coupling with piperidine to yield the target compound.
Biological Activities
The biological activities of this compound have been extensively studied, revealing several promising pharmacological effects:
1. Antimicrobial Activity
Research has demonstrated that derivatives of imidazo[2,1-b][1,3]thiazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. In vitro studies report Minimum Inhibitory Concentration (MIC) values as low as 0.22 μg/mL for some derivatives .
2. Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) inhibition is a critical mechanism for compounds targeting neurodegenerative diseases. This compound has been evaluated for its AChE inhibitory activity. The results indicate a promising potential as an AChE inhibitor with a notable IC50 value .
3. Antiviral Activity
Recent studies have highlighted the antiviral potential of imidazo[2,1-b][1,3]thiazole derivatives. These compounds have been shown to inhibit viral replication processes in various models . Specific mechanisms may involve interference with viral proteins or host cell pathways.
Case Studies
Several case studies illustrate the efficacy of this compound in therapeutic applications:
- Case Study 1 : A study on a series of imidazo[2,1-b][1,3]thiazole derivatives demonstrated their ability to inhibit S. aureus growth effectively. The compound displayed a significant zone of inhibition compared to standard antibiotics .
- Case Study 2 : In a neuropharmacological evaluation, derivatives were tested for cognitive enhancement in animal models. Results indicated improved memory retention and reduced AChE activity .
Q & A
Q. What are the critical steps in synthesizing ethyl 1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]piperidine-3-carboxylate?
The synthesis involves multi-step reactions, including:
- Imidazo-thiazole core formation : Cyclization of thiazole and imidazole precursors under reflux conditions, often catalyzed by acid or base.
- Fluorophenyl substitution : Introduction of the 4-fluorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring palladium catalysts and controlled temperatures .
- Piperidine-ester conjugation : Amide bond formation between the imidazo-thiazole carbonyl and piperidine-3-carboxylate using coupling agents like EDC/HOBt . Optimization Tip: Monitor reaction progress via TLC or HPLC to minimize byproducts.
Q. Which spectroscopic and crystallographic methods validate the compound’s structure?
- NMR/IR : Confirm functional groups (e.g., ester C=O at ~1700 cm⁻¹ in IR; fluorophenyl aromatic protons at δ 7.2–7.8 ppm in ¹H NMR) .
- X-ray crystallography : Resolves 3D conformation, as demonstrated for analogs like 6-(4-chlorophenyl)-3-methylimidazo[2,1-b]thiazole, revealing planar imidazo-thiazole systems and piperidine chair conformations .
- Mass spectrometry : Validates molecular weight (e.g., ESI-MS m/z calculated vs. observed).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Variable substituents : Replace the 4-fluorophenyl group with other halogens (e.g., Cl, Br) or electron-withdrawing groups to assess impact on target binding .
- Ester modifications : Hydrolyze the ethyl ester to a carboxylic acid or replace it with amides to study solubility-bioactivity trade-offs .
- Piperidine substitution : Introduce methyl or hydroxyl groups at the piperidine 4-position to probe steric/electronic effects on receptor interactions . Data Interpretation: Use IC₅₀ values (e.g., enzyme inhibition assays) and computational docking to correlate structural changes with activity .
Q. What computational strategies predict biological target interactions?
- Molecular docking : Simulate binding to kinases or GPCRs using software like AutoDock Vina. For example, analogs with fluorophenyl groups show enhanced hydrophobic interactions in ATP-binding pockets .
- MD simulations : Assess binding stability over 100-ns trajectories, focusing on hydrogen bonds with catalytic residues (e.g., lysine or aspartate) .
- Pharmacophore modeling : Identify critical features (e.g., aromatic rings, hydrogen bond acceptors) using tools like Schrödinger’s Phase .
Q. How can contradictions in reported biological activity data be resolved?
- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., ATP concentration in kinase assays) .
- Metabolic stability : Test for cytochrome P450-mediated degradation, which may explain potency variability in cell vs. enzyme assays .
- Structural analogs : Benchmark against compounds like ethyl 1-{[2-(4-aminophenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate to isolate substituent effects .
Q. What strategies improve solubility and bioavailability without compromising activity?
- Prodrug design : Convert the ethyl ester to a phosphate ester for enhanced aqueous solubility, with enzymatic cleavage in vivo .
- Co-crystallization : Use co-solvents (e.g., PEG 400) or cyclodextrins to improve dissolution rates, as seen with fluorophenyl-containing analogs .
- Salt formation : React the piperidine nitrogen with HCl or citrate to increase crystallinity and stability .
Q. What challenges arise in crystallographic analysis of this compound?
- Polymorphism : Multiple crystal forms may exist due to flexible piperidine and ester groups, requiring screening of solvents (e.g., ethanol vs. DMSO) .
- Crystal packing : Bulky substituents (e.g., imidazo-thiazole) can hinder diffraction quality; use smaller fragments for initial trials .
- Temperature effects : Collect data at 100 K to minimize thermal motion artifacts, as demonstrated for chlorophenyl analogs .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
